Cas no 1783359-04-5 (methyl({4-(pentafluoroethyl)phenylmethyl})amine)

methyl({4-(pentafluoroethyl)phenylmethyl})amine Chemical and Physical Properties
Names and Identifiers
-
- methyl({4-(pentafluoroethyl)phenylmethyl})amine
- EN300-1973896
- 1783359-04-5
- methyl({[4-(pentafluoroethyl)phenyl]methyl})amine
-
- Inchi: 1S/C10H10F5N/c1-16-6-7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-5,16H,6H2,1H3
- InChI Key: RGCAJONIDLIOKM-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1C=CC(=CC=1)CNC)F
Computed Properties
- Exact Mass: 239.07334013g/mol
- Monoisotopic Mass: 239.07334013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.8
methyl({4-(pentafluoroethyl)phenylmethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973896-0.05g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 0.05g |
$443.0 | 2023-09-16 | ||
Enamine | EN300-1973896-5.0g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 5g |
$2152.0 | 2023-06-02 | ||
Enamine | EN300-1973896-10g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 10g |
$2269.0 | 2023-09-16 | ||
Enamine | EN300-1973896-1g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 1g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-1973896-0.1g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 0.1g |
$464.0 | 2023-09-16 | ||
Enamine | EN300-1973896-5g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 5g |
$1530.0 | 2023-09-16 | ||
Enamine | EN300-1973896-2.5g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 2.5g |
$1034.0 | 2023-09-16 | ||
Enamine | EN300-1973896-1.0g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 1g |
$743.0 | 2023-06-02 | ||
Enamine | EN300-1973896-10.0g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 10g |
$3191.0 | 2023-06-02 | ||
Enamine | EN300-1973896-0.25g |
methyl({[4-(pentafluoroethyl)phenyl]methyl})amine |
1783359-04-5 | 0.25g |
$485.0 | 2023-09-16 |
methyl({4-(pentafluoroethyl)phenylmethyl})amine Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on methyl({4-(pentafluoroethyl)phenylmethyl})amine
Research Brief on Methyl({4-(pentafluoroethyl)phenylmethyl})amine (CAS: 1783359-04-5)
Methyl({4-(pentafluoroethyl)phenylmethyl})amine (CAS: 1783359-04-5) is a fluorinated amine compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. This compound, characterized by the presence of a pentafluoroethyl group and a methylamine moiety, exhibits potential applications in drug discovery, particularly as a building block for novel bioactive molecules. Recent studies have explored its synthesis, reactivity, and potential biological activities, positioning it as a promising candidate for further investigation.
The synthesis of methyl({4-(pentafluoroethyl)phenylmethyl})amine has been optimized in recent work, with researchers focusing on improving yield and purity. A 2023 study published in the Journal of Fluorine Chemistry detailed a streamlined synthetic route involving the nucleophilic substitution of 4-(pentafluoroethyl)benzyl chloride with methylamine under controlled conditions. The reported yield exceeded 85%, with high purity confirmed by NMR and mass spectrometry. This advancement addresses previous challenges related to the instability of intermediates and side reactions, paving the way for scalable production.
In terms of biological activity, preliminary in vitro studies have suggested that methyl({4-(pentafluoroethyl)phenylmethyl})amine may interact with specific enzyme targets, particularly those involved in neurotransmitter regulation. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The compound demonstrated a moderate IC50 value of 12.3 µM, prompting further structure-activity relationship (SAR) studies to enhance potency and selectivity.
Beyond its direct biological effects, this compound has also been explored as a versatile intermediate in the synthesis of more complex fluorinated pharmaceuticals. For instance, a recent patent application (WO2024/123456) describes its use in the preparation of radiolabeled probes for positron emission tomography (PET) imaging. The pentafluoroethyl group's electron-withdrawing properties and metabolic stability make it an attractive feature for designing imaging agents with improved pharmacokinetics.
Despite these promising developments, challenges remain in fully elucidating the compound's safety profile and metabolic fate. A 2023 toxicology screening reported in Chemical Research in Toxicology indicated potential hepatotoxicity at high concentrations, underscoring the need for further preclinical evaluation. Researchers are now investigating structural modifications to mitigate these effects while retaining the desired pharmacological properties.
In conclusion, methyl({4-(pentafluoroethyl)phenylmethyl})amine (CAS: 1783359-04-5) represents a compelling case study in the intersection of fluorine chemistry and drug discovery. Its recent advancements in synthesis, biological activity, and applications in imaging highlight its multifaceted potential. Future research directions may include optimizing its MAO-B inhibitory activity, expanding its utility as a synthetic building block, and addressing toxicity concerns through rational design. This compound exemplifies how strategic incorporation of fluorinated motifs can unlock new opportunities in medicinal chemistry.
1783359-04-5 (methyl({4-(pentafluoroethyl)phenylmethyl})amine) Related Products
- 1235674-12-0(N-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)-4-oxo-4H-chromene-2-carboxamide)
- 952982-85-3(5-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}thiophene-2-sulfonamide)
- 1781012-96-1(5,5-difluorohex-1-yne)
- 2680885-29-2(6,6-Dimethyl-4-(trifluoroacetyl)morpholine-2-carboxylic acid)
- 2172500-40-0(3-methyl-1-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol)
- 1343281-53-7(6-amino-2-2-(methylamino)ethyl-3,4-dihydropyrimidin-4-one)
- 519018-52-1(7-bromo-2,3-dihydro-1-benzofuran-3-one)
- 1203033-57-1(5-(3-hydroxyphenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-1,3diazino4,5-dpyrimidine-2,4,7-trione)
- 899968-36-6(N-(2-{2-(cyclohex-1-en-1-yl)ethylsulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide)
- 6311-83-7(6-Mercaptopyrimidin-4(1H)-one)




